6-Chlorohexanoic acid

Beschreibung

Structural Analysis and Molecular Configuration

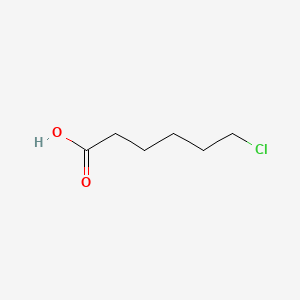

This compound possesses a well-defined molecular structure characterized by a six-carbon aliphatic chain terminated with both carboxylic acid and chlorine functional groups. The compound exhibits the molecular formula of carbon six hydrogen eleven chlorine one oxygen two, with a precisely determined molecular weight of 150.60 grams per mole according to comprehensive database analyses. The IUPAC nomenclature designates this compound as this compound, reflecting the position-specific chlorine substitution at the terminal carbon of the hexanoic acid backbone. Structural elucidation through computational and experimental methods reveals that the molecule maintains an achiral configuration with zero defined stereocenters, indicating the absence of optical activity.

The molecular geometry demonstrates a linear alkyl chain conformation with characteristic carbon-carbon bond lengths and angles consistent with saturated hydrocarbon systems. The InChI key identifier XWWKSLXUVZVGSP-UHFFFAOYSA-N provides a unique structural fingerprint that facilitates database searches and chemical informatics applications. The SMILES notation OC(=O)CCCCCCl accurately represents the connectivity pattern, illustrating the carboxylic acid group attached to a five-carbon methylene chain terminating in chloromethyl substitution. X-ray crystallographic studies and theoretical calculations indicate that the chlorine atom exerts minimal steric hindrance on the overall molecular conformation due to its terminal position, allowing for relatively free rotation around the carbon-carbon bonds in the alkyl chain.

Advanced computational modeling reveals that the electron-withdrawing nature of the chlorine substituent influences the electronic distribution throughout the molecule, particularly affecting the acidity of the carboxylic acid group compared to unsubstituted hexanoic acid derivatives. The molecular electrostatic potential maps demonstrate enhanced positive character near the chlorinated terminus, which has implications for intermolecular interactions and chemical reactivity patterns. Database records consistently report the compound identification through multiple registry systems, including CAS number 4224-62-8, European Community number 700-529-3, and PubChem CID 20209, ensuring comprehensive chemical identification across international databases.

Crystallographic and Spectroscopic Profiling

Spectroscopic characterization of this compound reveals distinctive absorption patterns that enable reliable identification and purity assessment through multiple analytical techniques. Fourier Transform Infrared spectroscopy demonstrates characteristic absorption bands associated with both the carboxylic acid functionality and the carbon-chlorine bond, providing definitive structural confirmation. The infrared spectrum exhibits strong absorption in the carbonyl region consistent with carboxylic acid derivatives, while additional peaks correspond to carbon-hydrogen stretching vibrations throughout the aliphatic chain and specific carbon-chlorine stretching frequencies.

Nuclear Magnetic Resonance spectroscopy provides detailed insights into the molecular structure and conformational behavior of this compound in solution. Carbon-13 Nuclear Magnetic Resonance analysis reveals distinct chemical shift patterns for each carbon environment within the molecule, with the chlorinated terminal carbon exhibiting characteristic downfield shifts relative to unsubstituted alkyl carbons. The spectrum displays six distinct carbon signals corresponding to the unique chemical environments within the hexanoic acid framework, enabling precise structural assignment and purity verification. Proton Nuclear Magnetic Resonance data confirm the expected integration patterns and coupling constants associated with the methylene protons throughout the alkyl chain, while the carboxylic acid proton exhibits characteristic chemical shift values.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of chlorinated carboxylic acids. The molecular ion peak at mass-to-charge ratio 150 corresponds precisely to the calculated molecular weight, while characteristic fragmentation pathways involve loss of chlorine atoms and carboxylic acid functionality. Gas chromatography-mass spectrometry techniques enable compound identification through retention time matching and spectral library comparisons, with database entries providing reference spectra for analytical confirmation. The spectroscopic profile demonstrates excellent reproducibility across different analytical platforms, supporting reliable quality control and identification protocols.

Physical appearance characterization indicates that this compound typically manifests as white or colorless to light yellow powder, lump, or clear liquid depending on storage conditions and purity levels. The crystalline form exhibits stability under ambient conditions, with melting point determinations providing additional characterization parameters. High-resolution spectroscopic techniques confirm structural integrity across different physical states, ensuring consistent analytical results regardless of sample presentation format.

Thermodynamic Properties and Phase Behavior

Comprehensive thermodynamic characterization of this compound reveals well-defined phase transition temperatures and thermal stability parameters essential for handling and processing applications. The compound exhibits a melting point of 26 degrees Celsius, indicating solid-state stability at ambient temperatures with relatively low energy requirements for phase transitions to liquid form. This melting point characteristic places this compound in the category of low-melting organic solids, facilitating processing operations that require liquid-phase handling.

Boiling point determinations conducted under reduced pressure conditions demonstrate that this compound vaporizes at 138-140 degrees Celsius when subjected to 10 Torr pressure, providing critical information for distillation and purification protocols. The reduced pressure boiling point data enables calculation of normal atmospheric pressure boiling points through established thermodynamic relationships, supporting process design and safety considerations. Density measurements establish that the compound exhibits a specific gravity of 1.1320 grams per cubic centimeter, indicating higher density compared to water and many organic solvents. This density parameter influences mixing behavior, separation processes, and volumetric calculations in commercial applications.

Refractive index determinations at 589.3 nanometers wavelength and 20 degrees Celsius yield a value of 1.4680, providing an additional physical constant for compound identification and purity assessment. The refractive index measurement serves as a rapid analytical tool for quality control and enables optical characterization of the compound in various formulations. Flash point testing establishes that this compound exhibits a flash point of 26 degrees Celsius, indicating potential fire hazards under specific temperature and vapor concentration conditions. This thermal safety parameter is crucial for establishing appropriate storage, handling, and processing protocols in industrial settings.

The thermodynamic profile demonstrates that this compound maintains chemical stability across its normal handling temperature range while exhibiting predictable phase behavior. Thermal analysis techniques confirm that the compound undergoes clean melting transitions without decomposition, supporting its utility in applications requiring thermal processing. The relatively low melting point combined with moderate boiling point characteristics suggests favorable processing windows for synthetic applications and purification procedures.

Solubility and Partition Coefficients

Solubility profiling of this compound across various solvent systems reveals selective dissolution behavior that reflects the compound's amphiphilic character arising from both hydrophilic carboxylic acid and lipophilic chlorinated alkyl components. Systematic solubility testing demonstrates that the compound exhibits high solubility in chloroform, establishing this halogenated solvent as an optimal medium for dissolution and extraction procedures. The excellent chloroform solubility reflects favorable interactions between the chlorinated solvent and the terminal chlorine substituent of the acid, supporting "like dissolves like" principles in solution chemistry.

Ethyl acetate solubility studies indicate slight solubility characteristics, suggesting limited but measurable dissolution in this moderately polar organic solvent. This solubility profile makes ethyl acetate suitable for selective extraction procedures and chromatographic separations where controlled dissolution is advantageous. Methanol solubility assessments similarly demonstrate slight solubility behavior, indicating that alcoholic solvents provide limited dissolution capacity for this compound. The methanol solubility data suggests that hydrogen bonding interactions between the carboxylic acid group and methanol molecules facilitate some degree of dissolution despite the overall hydrophobic nature of the chlorinated alkyl chain.

Partition coefficient analysis reveals a logarithmic partition coefficient value of 1.81, indicating moderate lipophilicity that influences bioavailability, membrane permeation, and environmental distribution behavior. This partition coefficient places this compound in the range of compounds with balanced hydrophilic and lipophilic characteristics, enabling interaction with both aqueous and organic phases. The measured partition coefficient provides critical data for predicting compound behavior in biological systems, environmental fate modeling, and separation process design.

| Solvent System | Solubility Classification | Practical Applications |

|---|---|---|

| Chloroform | High Solubility | Extraction and purification procedures |

| Ethyl Acetate | Slight Solubility | Selective separations and chromatography |

| Methanol | Slight Solubility | Polar extraction and analytical applications |

Storage stability assessments recommend maintaining this compound under controlled temperature conditions ranging from 2-8 degrees Celsius for optimal long-term preservation. Room temperature storage remains acceptable for short-term handling, with recommendations for cool and dark storage environments to prevent thermal degradation and photochemical reactions. The compound demonstrates excellent chemical stability when stored in appropriate containers that prevent moisture absorption and contamination. Solubility characteristics remain consistent across different storage conditions, ensuring reliable analytical and synthetic performance regardless of storage history.

Eigenschaften

IUPAC Name |

6-chlorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWKSLXUVZVGSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195076 | |

| Record name | 6-Chlorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4224-62-8 | |

| Record name | 6-Chlorohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4224-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chlorohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chlorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chlorohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLOROHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWA54WK4TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Chlorohexanoic acid can be synthesized through several methods. One common approach involves the chlorination of hexanoic acid using thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination methods. The process involves the continuous addition of chlorinating agents to hexanoic acid in a controlled environment to ensure high yield and purity. The product is then subjected to purification processes to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chlorohexanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as aldehydes or ketones.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or alkanes.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or ammonia can be used for nucleophilic substitution reactions.

Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

Major Products Formed:

Substitution: Formation of 6-hydroxyhexanoic acid or 6-aminohexanoic acid.

Oxidation: Formation of 6-chlorohexanal or 6-chlorohexanone.

Reduction: Formation of 6-chlorohexanol or hexane.

Wissenschaftliche Forschungsanwendungen

Bioconjugation and Protein Immobilization

One of the significant applications of 6-chlorohexanoic acid is in the field of bioconjugation, particularly for immobilizing proteins and receptors. For instance, researchers have modified macroporous silica gels with derivatives of this compound to capture G protein-coupled receptors (GPCRs) from Escherichia coli lysates. This method has shown high yield and specificity in binding, allowing for further studies on receptor-ligand interactions .

Case Study: GPCR Immobilization

- Objective: To immobilize β2-adrenoceptor and angiotensin receptors.

- Method: Covalent capture using this compound derivatives.

- Results: Successful immobilization demonstrated through morphological characterization and ligand-binding activity .

Material Science

In material science, this compound is utilized to modify surfaces for enhanced properties. Its incorporation into polymer matrices can tailor mechanical and chemical properties suitable for specific applications.

Application Example:

- Modification of Silica Gel: Enhances surface characteristics for better adsorption properties in chromatographic applications .

Drug Discovery

The compound serves as a precursor in synthesizing bioactive molecules that are critical in drug discovery. Its ability to react with various nucleophiles allows for the development of new therapeutic agents.

Notable Research:

- Utilization of this compound as a linker in synthesizing compounds with antidepressant properties has been documented . This research emphasizes its role in developing new pharmaceuticals targeting mental health disorders.

Due to its corrosive nature, handling this compound requires strict safety protocols:

- Use protective gloves and eyewear.

- Store in a cool, dark place away from incompatible materials.

- Follow proper disposal methods as per local regulations.

Wirkmechanismus

The mechanism of action of 6-Chlorohexanoic acid involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

6-Chlorohexanol (6CHO)

- Structure : Replaces the carboxylic acid group with a hydroxyl group.

- Reactivity : Lacks carboxylate-mediated coupling capacity; relies on hydroxyl for esterification.

- Applications: Used in toxicity studies but shows lower specificity in HaloTag systems compared to 6-chlorohexanoic acid due to reduced covalent bond stability .

5-Chlorovaleric Acid (5CVA)

- Structure : Shorter carbon chain (5 carbons) with terminal Cl and COOH.

- Reactivity : Faster nucleophilic displacement due to reduced steric hindrance.

- Applications: Limited utility in protein immobilization due to shorter chain length, which compromises binding stability in HaloTag systems .

2-Chlorobutanoic Acid (ClCBA1)

- Structure : Four-carbon chain with Cl at C2 and COOH at C1.

- Reactivity : Positional isomerism reduces compatibility with HaloTag’s active site (Asp106), leading to lower immobilization efficiency .

- Industrial Use: Optimal for synthesizing carboxypropylated lignosulfonates but less effective in chromatography .

Ethyl 6-Chlorohexanoate

- Structure: Ethyl ester derivative of this compound.

- Reactivity : Ester group reduces polarity, enhancing solubility in organic solvents.

- Applications : Intermediate in pharmaceutical synthesis (e.g., 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide) but unsuitable for covalent protein coupling .

Key Research Findings

Protein Immobilization Efficiency

This compound outperforms analogs in HaloTag systems due to optimal chain length and Cl positioning:

| Compound | Binding Stability (Half-life) | Ligand Binding Activity | Reference |

|---|---|---|---|

| This compound | >72 hours | 95–100% | |

| 6-Chlorohexanol | <24 hours | 60–70% | |

| 5-Chlorovaleric acid | 48 hours | 80–85% |

Commercial and Physical Properties

| Property | This compound | 5-Chlorovaleric Acid | Ethyl 6-Chlorohexanoate |

|---|---|---|---|

| Purity (GC) | ≥98% | ≥97% | ≥95% |

| Solubility in H₂O | Low | Moderate | Insoluble |

| Price (per 25 g) | $420.68 | $320–$400 | $250–$300 |

| Melting Point (°C) | 35–38 | 40–42 | -10 to -8 |

| Key Suppliers | TCI America, Santa Cruz | Fluorochem Ltd. | Alfa Aesar |

Biologische Aktivität

6-Chlorohexanoic acid (6-CHA) is a carboxylic acid characterized by a chlorine atom at the sixth position of a six-carbon chain. This compound has garnered attention due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article provides a detailed overview of the biological activity of 6-CHA, supported by data tables, case studies, and research findings.

This compound is synthesized through various methods, one of which involves the reaction of 1,5-dibromopentane with sodium chloroacetate followed by hydrolysis:

The compound is known for its reactivity due to the presence of the chloro group, allowing it to participate in substitution reactions and hydrolysis processes, which can yield various derivatives useful in synthetic chemistry.

The biological activity of 6-CHA is primarily attributed to its ability to interact with specific molecular targets. The chloro group can undergo nucleophilic substitution reactions, while the carboxylic acid functional group can participate in hydrogen bonding and ionic interactions with biological macromolecules.

Enzyme Kinetics and Biochemical Assays

6-CHA has been utilized in enzyme kinetics studies as a substrate. For instance, it has been involved in the immobilization of receptors like CysLTR1 through interactions with haloalkane dehalogenase. This immobilization allows for the stable analysis of receptor-ligand interactions over extended periods .

Antimicrobial Activity

Research indicates that 6-CHA exhibits antimicrobial properties. In a study evaluating various phenolic acids, it was noted that compounds similar to 6-CHA displayed significant antimicrobial activity against Gram-positive bacteria and fungi . The mechanism often involves disrupting microbial membranes, leading to cell death.

Study on Receptor Immobilization

In a notable study, researchers immobilized CysLTR1 using 6-CHA-modified silica gel. The results demonstrated that the immobilized receptors maintained their activity for over 30 days, showcasing the potential for using 6-CHA in developing stable biochemical assays .

Antimicrobial Evaluation

A comprehensive evaluation of antimicrobial activity found that derivatives of 6-CHA could inhibit the growth of various pathogens. For instance, its derivatives showed effectiveness against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MIC) indicating significant potency .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁ClO₂ |

| Molecular Weight | 148.60 g/mol |

| Boiling Point | 220 °C |

| Melting Point | 24 °C |

| Solubility | Soluble in water |

| Biological Activity | Target | Effect |

|---|---|---|

| Antimicrobial | E. coli | MIC: 7.06 mg/mL |

| Antimicrobial | Alicyclobacillus acidoterrestris | MIC: 2 μg/mL |

| Antimicrobial | Candida albicans | MIC: 80 μg/mL |

Q & A

Q. What are the optimized synthetic routes for preparing 6-chlorohexanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via oxidation of 6-chlorohexanol using concentrated nitric acid under controlled temperatures (below 31°C to avoid side reactions). Post-reaction, ether extraction and drying with CaSO₄ yield crude product, which is further purified via derivatization (e.g., TMS derivatives) for GC-MS validation . Alternative routes include organocatalyzed aerobic oxidation of aldehydes using N-hydroxyphthalimide (NHPI) as a catalyst, achieving 90% yield under mild conditions (5 mol% catalyst, 12-hour reaction time) . Key factors include temperature control during nitration to prevent decomposition and catalyst selection for greener synthesis.

Q. How can researchers characterize this compound to confirm its structural integrity and purity?

- Methodological Answer : Structural validation requires multi-technique analysis:

- NMR : H and C NMR spectra confirm the presence of characteristic signals (e.g., δ 2.37 ppm for the carboxylic acid proton, δ 1.68–1.34 ppm for methylene groups adjacent to chlorine) .

- Mass Spectrometry : High-resolution GC-MS of derivatives (e.g., TMS) identifies molecular ion peaks at m/z 222.0871 and 224.0842 (for Cl and Cl isotopes) .

- Elemental Analysis : XPS and TEM verify surface functionalization in applications like SERS probe synthesis .

Q. What analytical techniques are suitable for detecting trace amounts of this compound in complex biological or environmental matrices?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatization with acetic anhydride or silylation agents enhances volatility for detection at concentrations as low as 0.01% (e.g., in algal extracts) .

- Surface-Enhanced Raman Spectroscopy (SERS) : Functionalized SiO₂@Ag nanoparticles coated with this compound enable label-free detection of ligand-binding interactions, validated via TEM and elemental mapping .

Advanced Research Questions

Q. How does the chlorine substituent in this compound influence its reactivity in nucleophilic substitution (Sₙ) reactions?

- Methodological Answer : The terminal chlorine atom undergoes Sₙ2 reactions with nucleophiles (e.g., carboxylate groups in lignosulfonates), enabling applications in polymer functionalization. Kinetic studies using C-labeled analogs and DFT calculations can elucidate steric/electronic effects. For example, reactions with lignosulfonates via Sₙ1/Sₙ2 mechanisms produce carboxylated derivatives with tailored charge densities (-2.94 to -3.45 meq) . Competing elimination pathways must be suppressed using polar aprotic solvents (e.g., DMF) and controlled temperatures.

Q. What experimental strategies address contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inert behavior) often arise from purity variations or assay-specific conditions. Strategies include:

- Batch Consistency Checks : Compare NMR and HPLC data across synthetic batches .

- Dose-Response Curves : Validate cytotoxicity thresholds using standardized cell lines (e.g., HEK293) and negative controls .

- Meta-Analysis : Cross-reference literature using platforms like Reaxys to identify confounding variables (e.g., solvent polarity in binding assays) .

Q. How can this compound be integrated into affinity-guided molecular capture systems for drug discovery?

- Methodological Answer :

- Probe Design : Immobilize this compound on SiO₂@Ag SERS probes via carboxyl-Ag interactions. Validate binding to target proteins (e.g., serotonin transporter 5-HTT) using competitive assays with known ligands (e.g., crocin I) .

- Data Interpretation : Use multivariate analysis (PCA or PLS-DA) on SERS spectral data to distinguish specific binding from nonspecific adsorption .

Methodological Framework for Research Design

Q. How to formulate hypothesis-driven research questions on this compound’s mechanistic roles?

- Guidelines :

- Apply PICO Framework : Define Population (e.g., enzyme systems), Intervention (chlorine substitution), Comparison (non-halogenated analogs), Outcome (binding affinity/kinetic parameters) .

- Use FINER Criteria : Ensure questions are Feasible (e.g., synthesizable within budget), Novel (e.g., unexplored Sₙ reactions), and Ethical (non-toxic intermediates) .

Q. What statistical approaches are optimal for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.